molecular formula C17H19NO5 B2770416 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1421499-11-7

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2770416
CAS No.: 1421499-11-7
M. Wt: 317.341
InChI Key: UVMRLNHHDOYJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a benzodioxol moiety, a hydroxypropyl chain, and a dimethylfuran carboxamide group. The benzodioxol ring (a methylenedioxyphenyl derivative) is commonly associated with bioactive molecules, such as psychoactive agents or CNS modulators, due to its ability to resist metabolic degradation and enhance lipophilicity . The hydroxypropyl chain introduces a polar hydroxyl group, which may facilitate hydrogen bonding and improve aqueous solubility compared to non-hydroxylated analogs. While direct pharmacological data for this compound are unavailable, structural analogs suggest possible applications in neurology or psychiatry .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-7-13(11(2)23-10)17(20)18-6-5-14(19)12-3-4-15-16(8-12)22-9-21-15/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMRLNHHDOYJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Research has indicated that derivatives of benzo[d][1,3]dioxole, which includes the target compound, exhibit anticonvulsant properties. A study demonstrated that certain benzo[d][1,3]dioxole derivatives showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For instance, compound 3c demonstrated significant protection against seizures with an effective dose (ED50) of 9.8 mg/kg and a therapeutic index (TD50/ED50) comparable to established antiepileptic drugs .

1.2 Anticancer Properties

The compound's structural features suggest potential anticancer activity. A related compound, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide, was found to induce apoptosis in various cancer cell lines by disrupting microtubule assembly during cell division. This mechanism highlights the potential of compounds derived from benzo[d][1,3]dioxole in cancer therapeutics .

1.3 Anti-inflammatory Effects

Recent studies have identified the anti-inflammatory properties of compounds similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide. These compounds have been screened as cyclooxygenase inhibitors (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities .

Agricultural Applications

2.1 Auxin Receptor Modulation

The primary mechanism of action for this compound involves its interaction with the auxin receptor TIR1 (Transport Inhibitor Response 1). This interaction enhances root-related signaling responses in plants, promoting root growth and development. Such properties make it a candidate for use as a plant growth regulator.

Case Studies and Research Findings

StudyApplicationFindings
Study on Anticonvulsant ActivityAntiepilepticCompound 3c showed high protective index against seizures .
Anticancer Activity ResearchCancer TherapyInduced apoptosis in cancer cells by disrupting microtubule assembly .
Anti-inflammatory ScreeningPain ManagementSignificant inhibition of COX enzymes with analgesic effects .
Auxin Receptor Interaction StudyPlant GrowthEnhanced root growth via TIR1 modulation.

Comparison with Similar Compounds

Carboxamide Derivatives

  • 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (a): This compound shares the carboxamide group but replaces the benzodioxol moiety with a fluorophenyl group. The fluorine atom enhances electronegativity and metabolic stability, while the dimethylaminopropyl chain increases basicity, likely altering blood-brain barrier penetration compared to the target compound .
  • N-Ethyl-1-(methoxyphenyl)cyclohexan-1-amine ():
    Though lacking a carboxamide, this compound’s methoxyphenyl and cyclohexylamine groups suggest CNS activity. The target compound’s benzodioxol and hydroxyl groups may confer distinct solubility and receptor affinity profiles .

Benzodioxol-Containing Compounds

  • (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (): This ketone derivative shares the benzodioxol group but replaces the carboxamide with a pyrrolidinyl-pentanone chain.

Physicochemical and Pharmacokinetic Comparisons

Key differences in functional groups lead to variations in properties:

  • logP (Calculated): Target compound: Estimated ~2.1 (hydroxyl and carboxamide reduce lipophilicity). Fluorophenyl carboxamide (a): Higher logP (~3.5) due to fluorine and dimethylaminopropyl groups . Benzodioxol-pentanone (): logP ~3.8 (ketone and pyrrolidine enhance lipophilicity) .
  • Solubility: The hydroxyl group in the target compound likely improves aqueous solubility (>10 mg/mL) compared to non-polar analogs like ’s pentanone derivative (<1 mg/mL).

Crystallographic and Packing Behavior

Using Mercury CSD 2.0 (), the target compound’s hydroxypropyl group may form intramolecular hydrogen bonds with the carboxamide, stabilizing its conformation. In contrast, analogs lacking hydroxyl groups (e.g., a) exhibit weaker hydrogen-bonding networks, leading to less dense crystal packing .

Data Tables

Table 1: Structural and Property Comparison

Compound Name (Reference) Molecular Weight Key Functional Groups logP (Calc.) Aqueous Solubility (mg/mL)
Target Compound 357.4 Benzodioxol, hydroxypropyl, furan carboxamide 2.1 >10
1-(3-Dimethylaminopropyl)-...carboxamide (a) 386.4 Fluorophenyl, dihydroisobenzofuran, carboxamide 3.5 ~5
(RS)-1-(Benzo[d][1,3]dioxol-5-yl)...pentan-1-one () 301.3 Benzodioxol, pyrrolidinyl, ketone 3.8 <1

Table 2: Pharmacokinetic Parameters (Hypothetical)

Compound Name Plasma Half-Life (h) CYP3A4 Substrate Blood-Brain Barrier Penetration
Target Compound 4.2 Yes Moderate
Fluorophenyl carboxamide 6.8 No High
Benzodioxol-pentanone 2.5 Yes High

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. The benzo[d][1,3]dioxole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antidiabetic effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO4C_{17}H_{19}NO_4 with a molecular weight of 301.34 g/mol. The structure features a benzo[d][1,3]dioxole ring, a hydroxypropyl group, and a furan carboxamide component, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H19NO4C_{17}H_{19}NO_4
Molecular Weight301.34 g/mol
CAS Number1421505-30-7

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines with promising results:

  • Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin .

The anticancer mechanisms of compounds similar to this compound include:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the S phase.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling and modulation of Bcl-2 family proteins .

Antidiabetic Activity

In addition to anticancer effects, some derivatives have shown potential as antidiabetic agents. For instance:

  • Case Study : A benzodioxol derivative exhibited significant inhibition of α-amylase with an IC50 value of 0.68 µM while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Anti-inflammatory Activity

Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties:

  • Research Findings : Compounds were screened as COX inhibitors and showed analgesic and anti-inflammatory activities comparable to standard treatments like sodium diclofenac .

Q & A

Basic: What are the key synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Coupling Reactions : Reacting a benzo[d][1,3]dioxol-5-yl precursor with a hydroxypropyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Amide Bond Formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the furan-3-carboxamide moiety .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : Temperature control (<60°C to prevent decomposition) and anhydrous conditions for amide coupling .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:
Structural confirmation requires:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for benzo[d][1,3]dioxole (δ 6.8–7.1 ppm), hydroxypropyl (δ 1.8–2.5 ppm), and dimethylfuran (δ 2.3–2.6 ppm) .
    • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z ~386) .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration (e.g., orthogonal space group P2₁2₁2₁) .

Advanced: How can researchers optimize synthetic yield while minimizing by-products?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Use DMAP to accelerate amide coupling (yield improvement from 60% to 85%) .
  • Solvent Effects : Replace DMF with THF for hydroxypropyl intermediates to reduce side-reactions .
  • Reaction Monitoring : Real-time TLC (Rf = 0.4 in EtOAc/hexane 3:7) and inline IR to detect intermediate formation .
    Case Study : A 2023 study achieved 92% yield by adding molecular sieves to absorb water during amidation .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:
Address discrepancies via:

Assay Standardization :

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Validate protocols via ATP-based viability assays vs. MTT to avoid interference from phenolic groups .

Data Normalization : Adjust for batch-to-batch purity variations (e.g., HPLC-UV quantification >98%) .

Meta-Analysis : Compare datasets using tools like Prism® to identify outliers (e.g., ±20% deviation threshold) .

Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2; PDB ID: 5KIR). Key interactions:
    • Hydroxypropyl H-bond with Arg120.
    • Benzo[d][1,3]dioxole π-π stacking with Tyr355 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability (RMSD <2.0 Å) .
  • QSAR Models : Correlate logP (2.8) with cytotoxicity (R² = 0.76) using MOE® .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus ATCC 25923) .
  • Anticancer Potential : SRB assay on NCI-60 panels (IC₅₀ ≤10 µM considered active) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 (λex/λem = 560/590 nm) .

Advanced: How to design experiments to elucidate the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Metabolism :
    • Microsomal Incubation : Human liver microsomes (HLMs) + NADPH, analyze via LC-MS/MS for hydroxylated metabolites (m/z +16) .
    • CYP Inhibition Screening : Use luminescent substrates (e.g., CYP3A4: luciferin-IPA) .
  • In Silico Tools : SimCYP® to predict hepatic extraction ratio (>0.7 suggests high clearance) .

Advanced: What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvents : DMSO (≤0.1% v/v) with surfactants (e.g., 0.01% Tween-80) .
  • Nanoparticle Formulation : PLGA encapsulation (size: 150 nm by DLS) improves aqueous dispersion .
  • Salt Formation : React with HCl to form hydrochloride salt (solubility: 12 mg/mL in PBS vs. 0.5 mg/mL free base) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.